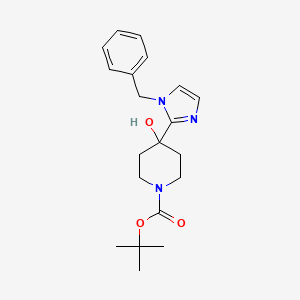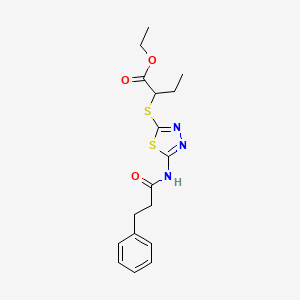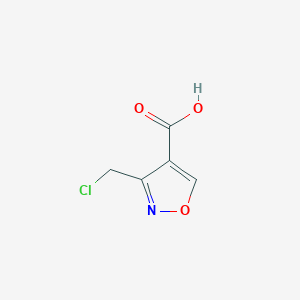![molecular formula C20H20ClN3O3 B2804085 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide CAS No. 898439-70-8](/img/structure/B2804085.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide, also known as ACDO, is a chemical compound that has been studied extensively for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
A study highlighted the synthesis and antimicrobial evaluation of novel carboxamide derivatives of 2-quinolones, showing promising antibacterial, antifungal, and antitubercular activities. This research indicates the potential application of such compounds in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Corrosion Inhibition
Research into quinoxalines, a related chemical class, has been conducted to explore their efficiency as corrosion inhibitors for metals in acidic environments. Such studies suggest the potential for compounds like N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide to be utilized in protecting metals against corrosion, which is critical in industrial applications (Zarrouk et al., 2014).
Anticancer Activity
Another study reports on the chemical reactivity of derivatives towards electrophilic and nucleophilic reagents, with some prepared compounds demonstrating selective anticancer activity. This underscores the potential for N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide derivatives in cancer research and therapy (Abdel-Rahman, 2006).
Chemical Synthesis and Characterization
Studies focused on the synthesis and structural analysis of related quinoline derivatives, including their photoreactivity and potential for molecular rearrangement, offer insight into the chemical properties and reactivity of such compounds. These findings contribute to the broader understanding of how similar compounds can be synthesized and manipulated for various scientific applications (Ono & Hata, 1983).
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13(25)24-10-4-6-14-8-9-16(11-18(14)24)23-20(27)19(26)22-12-15-5-2-3-7-17(15)21/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQRRAHQLXRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-chlorophenyl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)



![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)

